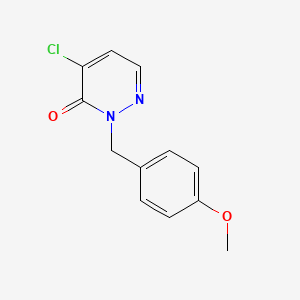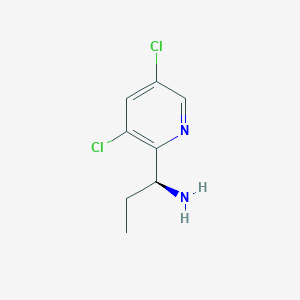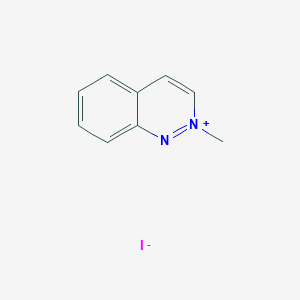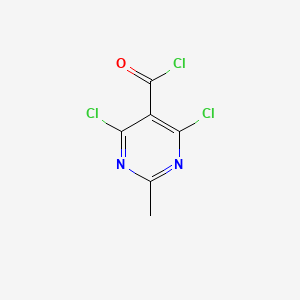
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazinone core substituted with a chloro group at the 4-position and a methoxybenzyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the methoxybenzyl group replaces the hydrogen atom at the 2-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(4-methoxybenzyl)pyridazin-3(2H)-one.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(4-formylbenzyl)pyridazin-3(2H)-one or 4-chloro-2-(4-carboxybenzyl)pyridazin-3(2H)-one.
Reduction: Formation of 2-(4-methoxybenzyl)pyridazin-3(2H)-one.
Substitution: Formation of 4-substituted-2-(4-methoxybenzyl)pyridazin-3(2H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as:
2-(4-Methoxybenzyl)pyridazin-3(2H)-one: Lacks the chloro group at the 4-position, which may affect its reactivity and biological activity.
4-Chloro-2-benzylpyridazin-3(2H)-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
4-Chloro-2-(4-hydroxybenzyl)pyridazin-3(2H)-one: Contains a hydroxy group instead of a methoxy group, which may alter its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11ClN2O2 |
|---|---|
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
4-chloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-10-4-2-9(3-5-10)8-15-12(16)11(13)6-7-14-15/h2-7H,8H2,1H3 |
InChI-Schlüssel |
WBDYVPVJLQOQMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)

![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)




![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)

![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)


